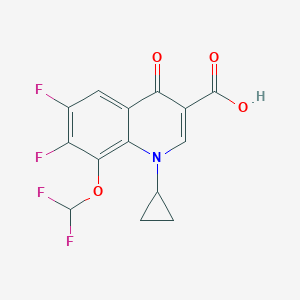

Ácido 1-ciclopropil-6,7-difluoro-8-difluorometoxí-4-oxo-3-quinolina carboxílico

Descripción general

Descripción

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C14H9F4NO4 and its molecular weight is 331.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes antibacterianos

Este compuesto se utiliza en la síntesis de quinolonas aminopiperidinílicas quirales, que son potentes agentes antibacterianos contra patógenos resistentes . Estos agentes se pueden utilizar para tratar una variedad de infecciones bacterianas.

Metabolito de Moxifloxacina

El compuesto es un metabolito de Moxifloxacina , un antibiótico de amplio espectro que se utiliza en el tratamiento de infecciones del tracto respiratorio, infecciones de la piel e infecciones abdominales.

Análisis de la estructura cristalina

La estructura cristalina de este compuesto se ha determinado mediante el método de difracción de rayos X de monocristal . Esto puede proporcionar información valiosa sobre la geometría molecular del compuesto, las longitudes de los enlaces, los ángulos de los enlaces y otros parámetros estructurales.

Investigación farmacéutica

Este compuesto se proporciona a los investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos . Se puede utilizar en diversas aplicaciones de investigación farmacéutica, incluido el descubrimiento y desarrollo de fármacos.

Síntesis química

Este compuesto se puede utilizar como material de partida o intermedio en la síntesis de otros compuestos orgánicos complejos .

Uso en I+D

Este compuesto se recomienda únicamente para uso en I+D . Se puede utilizar en laboratorios para fines de investigación, incluida la investigación biológica, la investigación química y la investigación de materiales.

Mecanismo De Acción

Target of Action

Similar compounds are often used in the synthesis of fluoroquinolone antibiotics , which primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The compound likely affects the biochemical pathways related to DNA replication and transcription in bacteria, given its potential role in fluoroquinolone synthesis . By inhibiting DNA gyrase and topoisomerase IV, it can disrupt these pathways and prevent the bacteria from proliferating .

Pharmacokinetics

Fluoroquinolones, in general, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth and reproduction, assuming it acts similarly to other fluoroquinolones . This is due to its potential inhibitory effect on enzymes crucial for bacterial DNA replication .

Actividad Biológica

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into the compound's biological properties, including its mechanism of action, efficacy against various pathogens, and anticancer potential.

- Molecular Formula : C14H10F4N2O4

- Molecular Weight : 335.244 g/mol

- CAS Number : 112811-72-0

- Melting Point : 179-181°C

- Solubility : Slightly soluble in methanol and chloroform

The compound exhibits its biological effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to other quinolone antibiotics, which disrupt the normal functioning of bacterial cells, leading to cell death.

Antimicrobial Activity

Research has demonstrated that 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

The following table summarizes the antimicrobial activity of the compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL | |

| Klebsiella pneumoniae | 0.5 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The MTT assay was employed to evaluate cell viability.

Case Studies

-

Study on MCF-7 Cell Line :

- The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.

- IC50 values were calculated to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

-

Study on A549 Cell Line :

- Inhibition of cell proliferation was observed with an IC50 value of 20 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis.

Summary of Anticancer Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

Propiedades

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO4/c15-8-3-6-10(12(9(8)16)23-14(17)18)19(5-1-2-5)4-7(11(6)20)13(21)22/h3-5,14H,1-2H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQSAYDWYPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567096 | |

| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-95-9 | |

| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.